Thioether vs. O-Glycoside Hydrolysis Rate: ~1,000-Fold kcat Reduction Across Glycosidases
Shen and Byers (2007) demonstrated that for sweet almond beta-glucosidase (EC 3.2.1.21), the Km values for p-nitrophenyl S-glycoside and the corresponding O-glycoside are comparable, but the kcat for the S-glycoside is approximately 1,000-fold lower [1]. In a separate enzyme system, Adlercreutz et al. (2012) showed that 5-thiogalactopyranosides are hydrolyzed at only 1–3% of the rate of O-galactosides by Bacteroides fragilis α-1,3-galactosidase, and are completely resistant to hydrolysis by human α-galactosidase A and cellular extracts [2]. Together, these data establish that the thio-linkage universally suppresses enzymatic hydrolysis while preserving substrate-like binding affinity.
| Evidence Dimension | Catalytic turnover number (kcat) for glycosidic bond hydrolysis |
|---|---|
| Target Compound Data | p-Nitrophenyl thioglucoside (S-glycoside): kcat approximately 0.001× of O-glycoside; thiogalactopyranosides: 1–3% relative hydrolysis rate vs. O-galactosides |
| Comparator Or Baseline | p-Nitrophenyl O-glucoside (kcat reference); O-galactopyranosides (100% hydrolysis rate) |
| Quantified Difference | ~1,000-fold lower kcat (beta-glucosidase); 97–99% reduction in hydrolysis rate (α-galactosidase); complete resistance (human α-galactosidase A) |
| Conditions | Sweet almond beta-glucosidase (pH-profile, pNPSG vs. pNPG substrates); B. fragilis α-1,3-galactosidase and human α-galactosidase A (capillary electrophoresis with fluorescence detection) |
Why This Matters
The thio-linkage converts the compound from a consumable substrate into a stable, non-hydrolyzable ligand—essential for applications requiring persistent enzyme binding without substrate depletion.
- [1] Shen H, Byers LD. Thioglycoside hydrolysis catalyzed by beta-glucosidase. Biochem Biophys Res Commun. 2007;362(3):717-720. doi:10.1016/j.bbrc.2007.08.043. View Source
- [2] Adlercreutz D, et al. Thiogalactopyranosides are resistant to hydrolysis by α-galactosidases. Chembiochem. 2012;13(11):1673-1679. doi:10.1002/cbic.201200155. View Source
